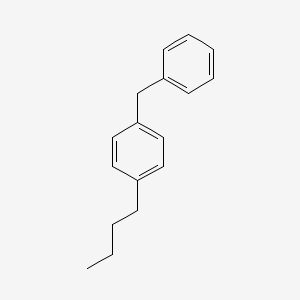
4-Butyldiphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyldiphenylmethane: is an organic compound with the molecular formula C17H20 . It consists of a diphenylmethane core with a butyl group attached to the fourth position of one of the phenyl rings. This compound is part of the larger class of diphenylmethanes, which are known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butyldiphenylmethane can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of diphenylmethane with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at room temperature with vigorous stirring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Butyldiphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of 4-butyldiphenyl ketone or 4-butyldiphenylcarboxylic acid.
Reduction: Formation of more saturated hydrocarbons like 4-butyldicyclohexylmethane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Butyldiphenylmethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of 4-butyldiphenylmethane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or oxidation-reduction reactions. The molecular targets and pathways involved are typically the functional groups on the phenyl rings and the butyl chain, which can participate in different chemical interactions .
Comparison with Similar Compounds
Diphenylmethane: The parent compound without the butyl group.
4-Isopropyldiphenylmethane: Similar structure with an isopropyl group instead of a butyl group.
4-Tert-butyldiphenylmethane: Contains a tert-butyl group at the fourth position.
Comparison: 4-Butyldiphenylmethane is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. For example, the butyl group can influence the compound’s solubility, reactivity, and interaction with other molecules. This makes this compound a valuable compound in specific applications where these properties are advantageous .
Properties
CAS No. |
62155-44-6 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-benzyl-4-butylbenzene |
InChI |
InChI=1S/C17H20/c1-2-3-7-15-10-12-17(13-11-15)14-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3 |
InChI Key |
ARJKSHMGOYNHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(2-phenylethyl)-, 3,9-dioxide](/img/structure/B14541195.png)
![Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14541201.png)
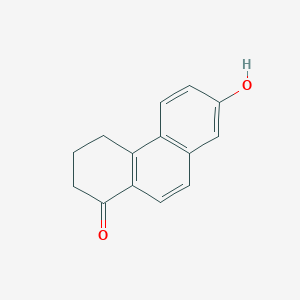
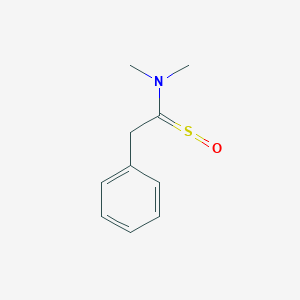
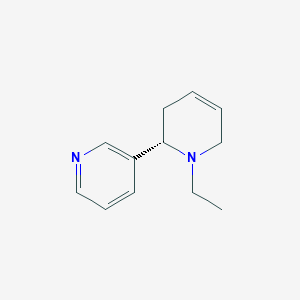
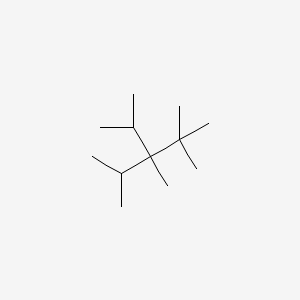
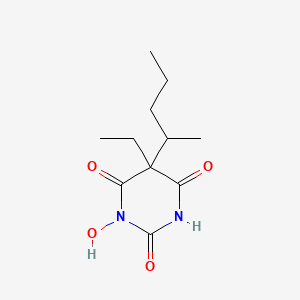
![(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14541228.png)
![N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14541230.png)
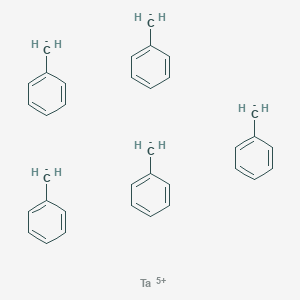
![4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol](/img/structure/B14541232.png)
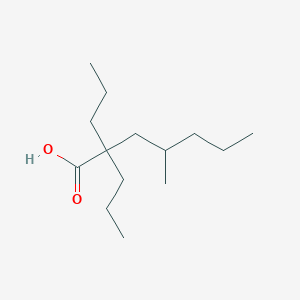
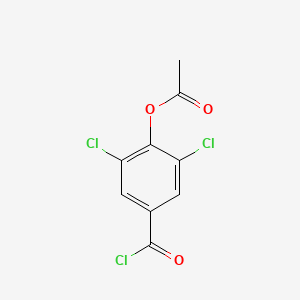
![2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14541242.png)
